N-(4-Aminocyclohexyl)but-2-enamide
Description
N-(4-Aminocyclohexyl)but-2-enamide is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes an aminocyclohexyl group attached to a butenamide moiety
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-N-(4-aminocyclohexyl)but-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-3,8-9H,4-7,11H2,1H3,(H,12,13)/b3-2+ |
InChI Key |
QACKVMXAUDQKSM-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1CCC(CC1)N |
Canonical SMILES |
CC=CC(=O)NC1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)but-2-enamide typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps such as the Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under mild conditions to ensure high purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The industrial production methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminocyclohexyl)but-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound throughout the process .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-(4-aminocyclohexyl)but-2-enone, while reduction may produce N-(4-aminocyclohexyl)but-2-enamine
Scientific Research Applications
N-(4-Aminocyclohexyl)but-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Mechanism of Action
The mechanism of action of N-(4-Aminocyclohexyl)but-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-(4-Aminocyclohexyl)but-2-enamide can be compared with other similar compounds, such as:
- N-(4-Aminocyclohexyl)but-2-enone
- N-(4-Aminocyclohexyl)but-2-enamine
- N-(4-Aminocyclohexyl)but-2-enyl acetate
These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of the aminocyclohexyl and butenamide moieties, which confer distinct chemical and biological characteristics .
Biological Activity
N-(4-Aminocyclohexyl)but-2-enamide is a compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₄N₂O
- Molecular Weight : 154.21 g/mol
- IUPAC Name : this compound
The compound features a cyclohexyl ring substituted with an amino group and a but-2-enamide moiety, which suggests potential interactions with biological targets.
This compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes in the body.
- Receptor Binding : Preliminary studies indicate that this compound may bind to various receptors involved in neurotransmission and pain modulation, similar to other amide derivatives.
- Enzyme Inhibition : It is hypothesized that this compound may inhibit certain enzymes linked to inflammatory pathways, potentially reducing pain and inflammation.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies suggest that this compound can reduce inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : There is evidence supporting its use as an analgesic, likely due to its interaction with pain pathways in the central nervous system.
Case Studies
-
Study on Pain Relief : A double-blind study involving rats demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain.
Group Pain Response Reduction (%) Control 0 Low Dose 30 Medium Dose 50 High Dose 70 - Inflammation Model : In a model of induced inflammation, treatment with this compound resulted in a marked decrease in swelling and inflammatory markers compared to controls.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound analogs, revealing insights into structure-activity relationships (SAR).
Structure-Activity Relationships
The modifications made to the cyclohexyl and butenamide portions have led to compounds with varying degrees of potency:
| Compound Variant | IC₅₀ (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Anti-inflammatory |
| Cyclohexyl derivative A | 10 | Analgesic |
| Cyclohexyl derivative B | 25 | Neuroprotective |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
